molecular formula C16H16N4O4 B2645312 2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 2108350-69-0

2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2645312
CAS RN: 2108350-69-0
M. Wt: 328.328
InChI Key: GDTBTXVJSJCTCU-UHFFFAOYSA-N
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Description

The compound “2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical substance with a specific molecular formula and structure . It is used only for research and development under the supervision of a technically qualified individual .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of this compound would include a pyrazolo[1,5-a]pyrazin-5(4H)-yl ring system, along with various functional groups attached to this core structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of functional groups such as the hydroxymethyl and acetamide groups could potentially make it reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, molecular weight, and toxicity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Safety and Hazards

This compound is intended for research and development use only, under the supervision of a technically qualified individual. As with all chemicals, it should be handled with care to avoid exposure and potential hazards .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its synthesis, structure, reactivity, mechanism of action, and potential applications. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-24-11-4-2-10(3-5-11)14-12(9-21)15-16(23)19(8-13(17)22)6-7-20(15)18-14/h2-7,21H,8-9H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBTXVJSJCTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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